

Application Notes and Protocols for In Vivo Studies with Immepip Dihydrobromide

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Compound of Interest		
Compound Name:	Immepip dihydrobromide	
Cat. No.:	B1671797	Get Quote

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These application notes provide a comprehensive overview of the in vivo applications of **Immepip dihydrobromide**, a potent and selective histamine H3 receptor agonist. The following protocols are detailed methodologies for key experiments cited in the literature, designed to guide researchers in their experimental design.

Compound Information

- Name: Immepip dihydrobromide
- Biological Activity: A potent histamine H3 receptor agonist that also displays affinity for the H4 receptor. It readily crosses the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.[1]
- Solubility: Soluble in water up to 100 mM.
- Storage: Store desiccated at room temperature. Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2]

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor by an agonist such as Immepip initiates a signaling cascade through its coupling with Gi/o proteins. This leads to the inhibition of adenylyl cyclase,

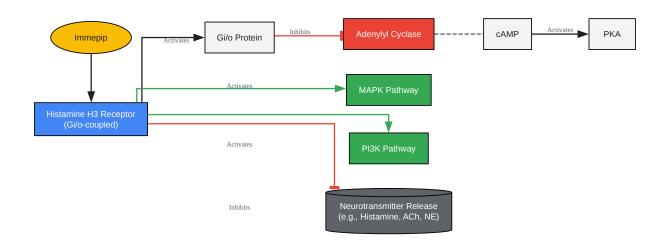




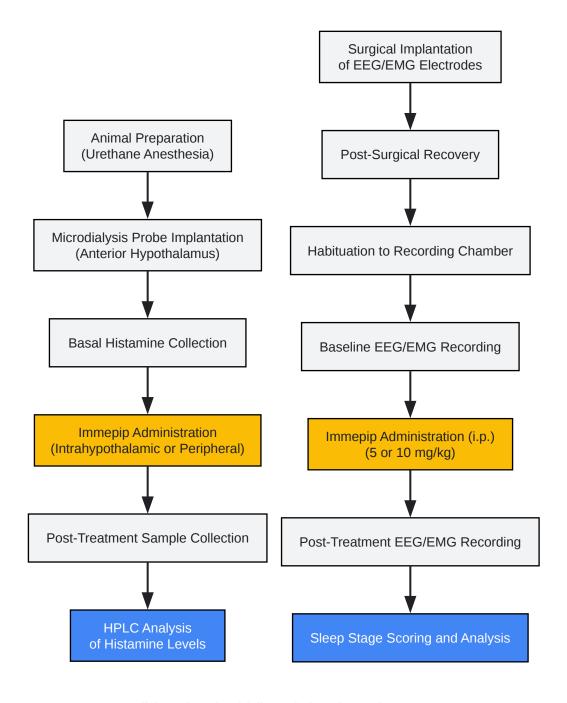


a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors including MAPK and PI3K pathways.









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References



- 1. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, immepip and clobenpropit. Effects of intrahypothalamic and peripheral application PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with Immepip Dihydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671797#immepip-dihydrobromide-experimental-protocols-for-in-vivo-studies]

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